2-Iodoethylcyclobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodoethylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-4-6-2-1-3-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOFXKBSLHXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodoethylcyclobutane and Analogues
Direct Synthesis Approaches for 2-Iodoethylcyclobutane
Direct methods for synthesizing this compound and its analogues often involve the simultaneous formation of the cyclobutane (B1203170) ring and the introduction of the iodine atom. These methods are advantageous in terms of atom economy and step efficiency.
Iodocyclization Reactions in Cyclobutane Ring Formation
Iodocyclization reactions are powerful methods for the concurrent formation of a ring and a carbon-iodine bond. acs.org This is typically achieved through the electrophilic activation of an unsaturated precursor by an iodine source, followed by an intramolecular nucleophilic attack. acs.orgresearchgate.net
Intramolecular electrophilic iodination involves the reaction of a molecule containing a nucleophile and an alkene or alkyne, with an electrophilic iodine source. For the synthesis of cyclobutane derivatives, a suitably positioned nucleophile attacks an activated π-system to form the four-membered ring. The mechanism is understood to proceed through the formation of a cyclic iodonium (B1229267) intermediate. acs.org This electrophilic attack triggers the cyclization process. acs.org
For instance, the iodocyclization of certain alkynylcyclobutanes can lead to the formation of cyclobutane-fused dihydropyrans. uniovi.es While not directly forming this compound, this demonstrates the principle of using iodination to initiate cyclization onto a cyclobutane precursor. The reaction of an alkynylcyclobutane bearing a hydroxyl group with iodine and sodium bicarbonate can selectively yield a cyclobutane-fused dihydropyran through a 6-endo-dig iodocyclization. uniovi.es
| Precursor Type | Reagents | Product Type | Selectivity | Reference |
| Alkynylcyclobutane with hydroxyl group | I₂, NaHCO₃ | Cyclobutane-fused dihydropyran | 6-endo-dig | uniovi.es |
Radical-mediated pathways offer an alternative to electrophilic cyclization. These reactions often involve the generation of a radical species that undergoes intramolecular cyclization. A proposed mechanism for a related cyclobutane synthesis involves the formation of a 1,4-biradical species that undergoes rapid C-C bond formation. nih.govacs.org This type of radical cyclization has been documented as a synthetic method for creating multisubstituted cyclobutanes. nih.gov
In the context of forming iodo-functionalized rings, a visible light-induced homolytic cleavage of a carbon-iodine bond can generate an electrophilic radical. worktribe.com This radical can then add to an electron-rich double bond, initiating a cascade that can lead to ring formation. worktribe.comrsc.org While direct application to this compound is not explicitly detailed in the provided sources, the principles of radical addition and subsequent cyclization are well-established for constructing carbocycles. thieme-connect.de
Metal reagents can significantly influence the outcome of halocyclization reactions, often enhancing selectivity and yield. tcichemicals.com For example, the reaction of 4-pentenylmalonate with iodine in the presence of titanium alkoxide and copper(II) oxide yields the iodocarbocyclization product in high yield, proceeding via a titanium enolate. tcichemicals.com The use of lithium reagents has also been shown to control the regioselectivity of cyclization, for instance, in the iodocyclization of N-allylurea, where n-BuLi or LiAl(Ot-Bu)₄ directs the reaction towards N-cyclization. tcichemicals.com Chiral titanium reagents, generated in situ from dichlorodiisopropoxytitanium and chiral diols, have been employed in asymmetric [2+2] cycloaddition reactions to produce cyclobutane derivatives with high enantioselectivity. researchgate.netresearchgate.net
| Reagent System | Precursor Type | Key Intermediate | Product Type | Reference |
| Titanium alkoxide, CuO | 4-pentenylmalonate | Titanium enolate | Iodomethylcyclopentane derivative | tcichemicals.com |
| n-BuLi or LiAl(Ot-Bu)₄ | N-allylurea | N/A | N-cyclized iodo-product | tcichemicals.com |
| Chiral Titanium Reagent | Acryloyl oxazolidinone & Alkenyl sulfide | N/A | Chiral cyclobutane | researchgate.netresearchgate.net |
Radical-Mediated Iodocyclization Pathways
Ring-Forming Reactions Involving Iodinated Precursors
An alternative strategy involves the construction of the cyclobutane ring from precursors that already contain the necessary iodine atom or a precursor to the iodoethyl group.
The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane rings, allowing for the convergent assembly from simple alkene precursors. nih.govkib.ac.cn These reactions can be promoted by light (photocycloaddition), heat, or catalysts. nih.govresearchgate.netharvard.edu
While direct [2+2] cycloaddition to form this compound is not explicitly described, the methodology is broadly applicable. For instance, an iodinated alkene could potentially undergo a [2+2] cycloaddition with another alkene to form the desired cyclobutane ring. The success of such an approach would depend on the electronic nature and steric properties of the iodinated substrate. Lewis acid-promoted [2+2] cycloadditions of allenes and ketenes are also versatile methods for natural product synthesis containing cyclobutane rings. kib.ac.cn Furthermore, catalytic and enantioselective cycloadditions of allenoates with unactivated alkenes have been developed. nih.gov The mechanism of these reactions is often stepwise, proceeding through zwitterionic or biradical intermediates. researchgate.netnih.gov
Skeletal Contraction Methodologies Leading to Cyclobutanes
The construction of the strained four-membered cyclobutane ring can be efficiently achieved through ring contraction of larger, more accessible cyclic precursors. rsc.org This approach is a key strategy for creating structurally complex carbocycles. rsc.org
One of the prominent skeletal contraction methods involves the conversion of pyrrolidines into cyclobutanes. acs.orgnih.gov This transformation is mediated by a nitrogen extrusion process and proceeds through a radical pathway. nih.govresearchgate.net The reaction is initiated by the treatment of a pyrrolidine (B122466) derivative with an in-situ generated iodonitrene species, which leads to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. acs.orgnih.gov This diazene (B1210634) species subsequently extrudes nitrogen gas (N₂) to form a 1,4-biradical. acs.orgnih.gov The rapid intramolecular cyclization of this biradical results in the formation of the C-C bond that defines the cyclobutane ring. acs.org
A key advantage of this methodology is its stereospecificity. The configuration of the stereocenters in the starting pyrrolidine is retained in the final cyclobutane product. acs.orgnih.gov This stereoretention is attributed to the rapid rate of C-C bond formation from the singlet 1,4-biradical intermediate. nih.gov This high degree of stereocontrol makes the method particularly valuable for synthesizing enantiopure cyclobutane derivatives from readily available chiral pyrrolidines. nih.gov
Other ring contraction strategies for synthesizing cyclobutanes include the Wolff rearrangement of α-diazoketones and oxidative pinacol (B44631) rearrangements. rsc.orgnih.govnih.gov The Wolff rearrangement, for instance, can be used to contract a five-membered ring containing a diazoketone functionality into a four-membered carbocycle. rsc.org
Table 1: Overview of Skeletal Contraction Methodologies
| Precursor Ring | Key Reagent/Process | Intermediate | Product | Key Features |
|---|---|---|---|---|
| Pyrrolidine | Iodonitrene Chemistry/Nitrogen Extrusion | 1,1-Diazene, 1,4-Biradical | Cyclobutane | Stereospecific, Radical Pathway acs.orgnih.gov |
Precursor Synthesis and Functionalization for Iodoethyl Moieties
The introduction of the 2-iodoethyl moiety requires specific functionalization techniques that can be both regioselective and stereocontrolled.
Regioselective Iodination Techniques for Alkenes and Alkanes
Regioselective iodination is crucial for installing the iodine atom at the desired position of an ethyl precursor, typically derived from an alkene. Several methods have been developed to achieve this control.
One approach is the iodofluorination of alkenes, which utilizes molecular iodine (I₂) and a fluorine source like an HF-pyridine complex in the presence of an oxidant. organic-chemistry.org Mechanistic studies indicate that an electrophilic iodine monofluoride (IF) species is generated, which then undergoes regioselective addition across the double bond, following a Markovnikov-type pattern. organic-chemistry.org
Similarly, β-iodo ethers and iodohydrins can be synthesized from alkenes with high regioselectivity. rsc.org The reaction of alkenes like styrene (B11656) with iodine in the presence of a catalyst such as EPZ-10® allows for the controlled addition of iodine and an oxygen-containing nucleophile (from an alcohol or water) across the double bond. rsc.org
Another powerful method is the halonitrooxylation of olefins. This protocol uses a halogen source (e.g., TMSI for iodine) and an oxidant to generate β-halonitrates. nih.gov This method is notable for its high regioselectivity, even in the absence of a catalyst for certain substrates, and produces synthons like 2-iodoethyl nitrate (B79036) which are valuable for further functionalization. nih.gov
Table 2: Regioselective Iodination Methods for Alkenes
| Alkene Substrate | Reagents | Product Type | Regioselectivity |
|---|---|---|---|
| General Alkenes | I₂, HF-Pyridine, K₂S₂O₈/Na₂S₂O₈ | 2-Fluoroalkyl Iodide | Markovnikov-type organic-chemistry.org |
| Styrene, Indene | I₂, EPZ-10®, Alcohol/Water | β-Iodo Ether/Iodohydrin | High rsc.org |
Stereocontrolled Approaches in Iodoethyl Group Introduction
Controlling the stereochemistry during the formation of the iodoethyl group is essential for synthesizing specific stereoisomers. This can be achieved through various strategies, often involving neighboring group participation or the use of chiral auxiliaries.
One strategy involves the stereoselective conjugate radical addition of N-(2-iodoethyl) substituted nucleobases to chiral oxazolidinone acceptors. acs.org The stereochemical outcome of this addition is controlled by the existing chiral center on the oxazolidinone, leading to the formation of products with a specific (e.g., syn) relative stereochemistry. acs.org
The principle of neighboring group participation has also been explored, although with mixed results for iodoethyl groups specifically. For instance, the use of a 2-(iodo)ethyl ether as a potential participating group in glycosylation reactions was investigated. ru.nlresearchgate.net While in this particular context, the iodoethyl ether did not effectively participate to control the anomeric stereoselectivity, the strategy itself remains a valid approach for stereocontrol. researchgate.net The underlying concept is that a nearby functional group can form a temporary cyclic intermediate with the reactive center, shielding one face of the molecule and directing the incoming nucleophile to the opposite face. ru.nl
A more successful application of this principle is seen in the regio- and stereocontrolled synthesis of other functionalized compounds, such as epoxy alcohols from allylic alcohols via iodocarbonates. acs.org The intramolecular cyclization of the iodocarbonate intermediate proceeds in a stereocontrolled manner, setting the stereochemistry for subsequent transformations. This demonstrates how the introduction of iodine can be part of a sequence that establishes defined stereocenters.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Piperarborenine B researchgate.net |
| (+)-Psiguadial B researchgate.net |
| Methyl Cinnamate acs.org |
| Benzonitrile acs.org |
| Prostratin rsc.org |
| Crotophorbolone rsc.org |
| Hamigeran G rsc.org |
| Dolabellatrienone rsc.org |
| Methyl Undecenoate organic-chemistry.org |
| 1-Octene organic-chemistry.org |
| Ethyl Cinnamate organic-chemistry.org |
| Styrene rsc.org |
| Indene rsc.org |
| Dihydronaphthalene rsc.org |
| 2-Iodoethyl Nitrate nih.gov |
| 3-Benzyloxyphenylboronic Acid tcichemicals.com |
| 1-Aryl-3-CF3-1H-pyrazoles nih.gov |
| 2-Butoxynaphthalene youtube.com |
| 2-Naphthol youtube.com |
Mechanistic Investigations of 2 Iodoethylcyclobutane Reactivity
Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety
The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) is a significant driving force in many of its reactions. masterorganicchemistry.com This strain can be released through ring-opening, which can be initiated by electrophilic, radical, or nucleophilic pathways.
Under electrophilic conditions, such as in the presence of a Lewis acid or during solvolysis, the iodine atom in 2-iodoethylcyclobutane can be abstracted, leading to the formation of a primary carbocation. However, primary carbocations are highly unstable. This instability is often circumvented through a concerted process where the departure of the leaving group is assisted by the neighboring cyclobutane ring, leading directly to a rearranged, more stable carbocation.
This process can be viewed as an S_N1-type reaction with significant neighboring group participation. The cyclobutane ring acts as an internal nucleophile, attacking the electrophilic carbon center as the C-I bond breaks. This participation prevents the formation of a discrete primary carbocation and leads to ring-opened products. For instance, in the presence of an acid, the reaction can proceed through a transition state with significant S_N1 character, where positive charge builds on the more substituted carbon, facilitating ring opening. libretexts.org The high strain of the cyclobutane ring facilitates this type of ring-opening, which can be initiated even with weak nucleophiles in the presence of an acid. magtech.com.cn
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a 2-cyclobutylethyl radical. This can be achieved using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride. wikipedia.org Once formed, the primary radical can undergo rearrangement. While 1,2-migrations of alkyl groups are uncommon in radical chemistry, ring-opening of strained rings is a known pathway. rutgers.edu
The 2-cyclobutylethyl radical can attack the cyclobutane ring intramolecularly, leading to a bicyclic intermediate. This intermediate is highly strained and can fragment to relieve this strain, resulting in a ring-opened radical. wikipedia.org This process is a key step in radical-mediated ring expansion reactions. wikipedia.orgnih.gov The ultimate products depend on the subsequent steps, which can include hydrogen atom abstraction or further rearrangement. The competition between direct reduction of the radical and its rearrangement is a critical factor influencing the product distribution. wikipedia.org
Direct nucleophilic attack on the carbon bearing the iodine atom in this compound typically follows an S_N2 mechanism. libretexts.orgsavemyexams.com In a classic S_N2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to inversion of stereochemistry and displacement of the iodide leaving group. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com This pathway results in substitution of the iodine without directly causing the cyclobutane ring to open.
However, ring-opening can be an indirect consequence if the conditions also favor S_N1-type reactivity or elimination pathways that subsequently lead to intermediates capable of rearrangement. For a primary halide like this compound, S_N2 reactions are generally favored with strong nucleophiles. masterorganicchemistry.comibchem.com Ring-opening under purely nucleophilic conditions is less common unless the nucleophile can induce a subsequent rearrangement, or if the reaction conditions promote a shift towards an S_N1 mechanism where a carbocation intermediate can form and undergo rearrangement. masterorganicchemistry.com
Radical-Induced Ring Cleavage Pathways
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions are a hallmark of cyclobutylethyl systems, driven by the release of ring strain and the formation of more stable five- or six-membered rings. masterorganicchemistry.com
Ring expansion is a dominant reaction pathway for cyclobutylethyl systems, particularly under conditions that favor carbocation formation. masterorganicchemistry.com The transformation of the four-membered cyclobutane ring into a less-strained five-membered cyclopentyl system is energetically favorable. masterorganicchemistry.comresearchgate.net
When this compound is subjected to conditions that generate a carbocation (the cyclobutylmethylcarbenium ion), a rapid and often irreversible rearrangement occurs. masterorganicchemistry.comlibretexts.org This process is a classic example of a Wagner-Meerwein rearrangement. The initial primary carbocation is transient and immediately rearranges to a more stable carbocation.
The rearrangement proceeds through a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. libretexts.orgchemistrysteps.com This migration relieves the significant ring strain of the cyclobutane and simultaneously forms a more stable secondary or tertiary carbocation. masterorganicchemistry.com For the cyclobutylethyl system, this rearrangement leads to a cyclopentyl cation. researchgate.net This cyclopentyl cation can then be trapped by a nucleophile present in the reaction mixture to give the final cyclopentyl product. This type of ring expansion is a common feature in the solvolysis reactions of cyclobutylethyl derivatives. masterorganicchemistry.comleah4sci.com
Ring Expansion Reactions to Five-Membered Rings
Metal-Promoted Ring Enlargements
The ring expansion of cyclobutane derivatives, such as the conversion of cyclobutanols to 1,2-dioxanes via cobalt-catalyzed oxidative ring expansion, is a known transformation. nih.gov This process involves the formation of a radical that drives the regioselective cleavage of the cyclobutane ring. nih.gov Similarly, Lewis acid-promoted ring-expansion cascades can be used to synthesize medium-sized rings from smaller ring systems. nih.gov These reactions often rely on the release of ring strain as a thermodynamic driving force. nih.govrsc.org However, specific studies detailing metal-promoted ring enlargements initiated from this compound, where a metal catalyst would interact with the iodoethyl group to induce an expansion of the cyclobutane ring to a cyclopentane (B165970) or cyclohexane (B81311) system, are not described in the available search results.
Radical Cascade Ring Expansions
Radical cascade reactions are powerful methods in synthetic chemistry for constructing complex cyclic molecules. nih.gov These cascades can involve ring-expansion steps, which are often thermodynamically driven and proceed through a series of intramolecular reactions. rsc.org Such processes can convert smaller rings into more stable, larger ring systems without the need for high dilution conditions. rsc.org While the concept of radical cascade ring expansions is well-established, rsc.orgnih.gov specific literature detailing the application of this methodology starting from this compound to generate expanded ring structures could not be located.
Solvolysis and Elimination Reactions Involving the Iodoethyl Group
Solvolysis and elimination are fundamental reactions of alkyl halides. Solvolysis is a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile. chemguide.co.uk For an alkyl iodide like this compound, solvolysis in a protic solvent like water or ethanol (B145695) would likely proceed via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation and the reaction conditions.
Elimination reactions, specifically dehydrohalogenation, involve the removal of a hydrogen atom and a halogen from adjacent carbons to form an alkene. science-revision.co.uklibretexts.org For this compound, a strong, non-nucleophilic base would be expected to promote the elimination of hydrogen iodide (HI) to yield vinylcyclobutane. The competition between substitution and elimination is influenced by factors such as the type of alkyl halide (primary, secondary, tertiary), the strength and concentration of the base, the solvent, and the temperature. chemguide.co.uk Typically, higher temperatures and the use of a strong base in a non-polar solvent like ethanol favor elimination. chemguide.co.uk
Despite these general principles, specific experimental data, such as reaction rates, product distributions, or mechanistic studies for the solvolysis and elimination reactions of this compound, are not available in the provided search results.
Atom Transfer Radical Cyclization (ATRC)
Atom Transfer Radical Cyclization (ATRC) is a versatile method for forming cyclic compounds, initiated by the transfer of a halogen atom from an organic halide to a transition metal catalyst. mdpi.commdpi.com This generates a carbon-centered radical which can then undergo an intramolecular cyclization onto a tethered multiple bond. mdpi.comwikipedia.org This process is often catalyzed by complexes of copper, palladium, iron, or ruthenium. mdpi.com Visible-light-mediated photoredox catalysis has also emerged as a mild method for initiating ATRC reactions. rsc.org
While ATRC is a well-established synthetic tool, mdpi.commdpi.com no specific examples or mechanistic studies of Atom Transfer Radical Cyclization involving this compound as the radical precursor could be found. Such a reaction would theoretically involve the generation of a cyclobutylethyl radical, but its subsequent cyclization pathways are not documented.
Cross-Coupling and Functionalization Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are cornerstone methods for C-C bond formation in organic synthesis. sigmaaldrich.comnih.gov These reactions, including the Suzuki, Heck, and Stille couplings, typically involve the reaction of an organic halide with an organometallic reagent.
Suzuki Reaction: This reaction couples an organoboron compound with an organic halide. nobelprize.orgrsc.org It is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.orgrsc.org A general Suzuki coupling would involve reacting this compound with a suitable boronic acid or ester.
Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com It involves steps of oxidative addition, migratory insertion, and beta-hydride elimination. numberanalytics.comlibretexts.org
Stille Reaction: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. numberanalytics.comwikipedia.org It is valued for its functional group tolerance, though concerns exist regarding the toxicity of tin reagents. msu.edu
Although these are powerful and widely used reactions, sigmaaldrich.com specific examples detailing the use of this compound as a substrate in Suzuki, Heck, or Stille cross-coupling reactions, including data on catalysts, reaction conditions, and yields, are not present in the available research.
Below is a generalized table for a hypothetical Heck reaction, as specific data for this compound is unavailable.
| Reaction Type | Alkyl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| Heck Reaction (Hypothetical) | This compound | Alkene (e.g., Styrene) | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | (4-Cyclobutylbut-1-en-1-yl)benzene |
Copper-Catalyzed Radical Cascade Reactions
Copper-catalyzed reactions have gained prominence in initiating radical processes, including cascade reactions for the synthesis of complex molecules. d-nb.inforesearchgate.net These reactions can be used to form highly functionalized cyclic systems directly from simpler substrates. nih.govrsc.org The mechanism often involves the generation of a radical species through interaction with the copper catalyst, which then engages in a series of intramolecular transformations. d-nb.inforsc.org Research has shown that copper catalysts can be effective in the functionalization of cyclobutanes and in promoting radical cyclizations of alkyl iodides. researchgate.netnih.gov
However, specific investigations into copper-catalyzed radical cascades that utilize this compound as a starting material are not detailed in the provided search results.
Iron-Catalyzed Domino Coupling Reactions
Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable alternative to precious metals in catalysis. acs.org Iron-catalyzed domino reactions, which involve a cascade of bond-forming events in a single pot, are particularly attractive for their efficiency and atom economy.
While specific iron-catalyzed domino reactions of this compound are not extensively documented, the reactivity of analogous systems involving alkyl halides and strained rings provides valuable insights. Iron catalysts are known to promote the coupling of alkyl halides with various partners through mechanisms that can involve radical intermediates. acs.org For instance, iron-catalyzed cross-coupling of alkyl halides with Grignard reagents often proceeds via an Fe(II)/Fe(III) catalytic cycle, where the formation of an alkyl radical can initiate subsequent cyclization or coupling events.
In the context of this compound, an iron catalyst could initiate a domino sequence by reacting with the iodoethyl group. This could generate a primary alkyl radical, which could then participate in various intramolecular or intermolecular transformations. Given the presence of the strained cyclobutane ring, a potential pathway could involve an intramolecular cyclization, although this would lead to a highly strained bicyclic system. A more plausible scenario involves intermolecular coupling reactions.
Recent advancements have demonstrated the ability of iron catalysts to mediate the [2+2] cycloaddition of dienes and alkenes to form cyclobutane rings. nih.govbohrium.com This highlights the capability of iron to participate in reactions involving four-membered rings. A hypothetical domino reaction of this compound could involve the initial formation of an organoiron intermediate from the iodoethyl moiety, followed by a coupling reaction with a suitable partner.
One can envision a domino process where an iron catalyst activates the C-I bond of this compound to form an alkyl-iron species. This intermediate could then react with an unsaturated partner, such as an alkene or alkyne, in a carbometalation-cross-coupling sequence. The specifics of such a reaction, including regioselectivity and stereoselectivity, would be highly dependent on the nature of the iron catalyst, ligands, and reaction conditions.
Table 1: Plausible Iron-Catalyzed Domino Reactions Involving Alkyl Halide and Strained Ring Analogs
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Plausible Mechanism |
| Fe(acac)₃ / TMEDA | Alkyl Iodide | Aryl Grignard | Alkyl-Aryl Coupled Product | Radical-mediated cross-coupling |
| (PDI)Fe Complex | 1,3-Butadiene | Ethylene | Vinylcyclobutane | [2+2] Cycloaddition via metallacycle |
| FeCl₃ | Donor-Acceptor Cyclopropane | 2-Aminoaniline | Pyrroloquinazoline | Domino ring-opening cyclization beilstein-journals.org |
This table presents plausible reaction types based on analogous systems, as direct data for this compound is not available.
C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, enabling the modification of molecules at positions that are otherwise unreactive. While noble metals like palladium and rhodium have dominated this field, recent efforts have focused on developing more sustainable iron-catalyzed C-H functionalization methods. researchgate.net
The cyclobutane ring of this compound possesses C-H bonds that could potentially be targeted for functionalization. The activation of these bonds is challenging due to their high bond dissociation energies and steric hindrance. However, iron catalysts have shown promise in activating even strong C(sp³)-H bonds in alkanes. chinesechemsoc.orgchinesechemsoc.orgnih.gov
Recent breakthroughs in iron-catalyzed C-H borylation of alkanes offer a glimpse into the potential for functionalizing the cyclobutane moiety. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed through a radical-based mechanism, where a high-valent iron species generates a reactive radical that abstracts a hydrogen atom from the alkane. The resulting alkyl radical can then be trapped by a suitable reagent. In the case of this compound, an iron catalyst could potentially activate the C-H bonds on the cyclobutane ring, leading to the introduction of new functional groups.
The regioselectivity of such a C-H functionalization would be a critical aspect to control. In substituted cyclobutanes, different C-H bonds (benzylic, methine, methylene) can exhibit different reactivities. While directing groups are often employed to achieve site-selectivity in C-H activation, non-directed functionalization of unactivated C-H bonds is a significant area of research. rsc.org Iron catalysts have been shown to exhibit unique selectivities in C-H functionalization, sometimes favoring positions that are not accessible with other metals. nih.gov
Mechanistic studies on iron-catalyzed C-H activation suggest the involvement of various iron species, including high-valent iron-oxo and iron-nitrido complexes, which can act as powerful hydrogen atom abstractors. rsc.orgnih.gov The reaction pathway can also be influenced by the choice of oxidant and ligands.
Table 2: Potential Iron-Catalyzed C-H Functionalization Reactions on a Cyclobutane Scaffold
| Catalyst System | Substrate Type | Reagent | Product Type | Potential Mechanistic Pathway |
| Iron / Bioinspired Ligand / H₂O₂ | Alkane | 1,4-Quinone | Alkylated Quinone | Hydrogen Atom Transfer by high-valent iron-oxo species nih.gov |
| [TBA][FeCl₄] / Photoelectrochemical | Alkane | B₂cat₂ | Alkyl Boronic Ester | Cl-radical-mediated Hydrogen Atom Transfer chinesechemsoc.orgchinesechemsoc.org |
| Iron(II) / Macrocyclic Ligand / O₂ | Pyrrole | Phenylboronic Acid | 2-Phenylpyrrole | C-H activation by an Fe-O species nih.gov |
This table illustrates potential C-H functionalization reactions based on recent literature on iron catalysis, as direct examples with this compound are unavailable.
Theoretical and Computational Studies on 2 Iodoethylcyclobutane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic structure and bonding of organic molecules. acs.orgacs.org These methods allow for the determination of molecular orbital energies, charge distributions, and other key electronic parameters that govern molecular reactivity.
The electronic character of 2-Iodoethylcyclobutane is largely defined by the presence of the highly polarizable iodine atom and the strained cyclobutane (B1203170) ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO is typically associated with the most reactive electrons and often localized on the iodine atom, while the LUMO is centered on the antibonding σ* orbital of the carbon-iodine (C-I) bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. acs.orgsciforum.net A smaller gap generally suggests higher reactivity.
Mulliken atomic charge analysis can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. In this compound, the carbon atom bonded to the iodine (the α-carbon) is expected to carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. The iodine atom, in turn, carries a partial negative charge.
Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -9.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | +0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |
| Mulliken Charge on α-Carbon | +0.15 e | Partial positive charge on the carbon bonded to iodine, indicating an electrophilic site. |
| Mulliken Charge on Iodine | -0.30 e | Partial negative charge on the iodine atom. |
Note: The values in this table are illustrative and based on general principles of organic halides, as direct computational data for this compound is not available in the cited sources. The actual values would require specific DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a cornerstone for elucidating reaction mechanisms, providing a molecular-level view of chemical transformations. mdpi.com For this compound, a primary reaction of interest is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile replaces the iodide leaving group. science-revision.co.uklibretexts.org
The SN2 reaction is a concerted, one-step process that proceeds through a single transition state. libretexts.orglibretexts.org Computational methods can locate and characterize this transition state on the potential energy surface. rsc.org For the reaction of this compound with a nucleophile (e.g., Cl⁻), the transition state would feature a pentacoordinate carbon atom with a trigonal bipyramidal geometry. sciencerepository.org In this arrangement, the incoming nucleophile and the departing iodide ion are positioned at the axial positions, approximately 180° apart, while the cyclobutane ring and two hydrogen atoms occupy the equatorial plane. This backside attack leads to an inversion of stereochemistry at the reaction center, known as Walden inversion. nih.gov
The potential energy surface (PES) for an SN2 reaction typically shows the energy changes as the reaction progresses from reactants to products. mdpi.comnih.gov In the gas phase, ionic SN2 reactions often exhibit a double-well potential, with stable ion-molecule complexes (a reactant complex and a product complex) that are lower in energy than the separated reactants and products. nih.govresearchgate.net The central barrier corresponds to the energy of the transition state. nih.gov
Illustrative Energy Profile for the SN2 Reaction: Cl⁻ + CH₂(I)CH₂-cyclobutane → Cl-CH₂CH₂-cyclobutane + I⁻
| Stationary Point | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Separated) | 0.0 |
| Reactant Complex | -10.5 |
| Transition State | +3.0 |
| Product Complex | -8.0 |
| Products (Separated) | -2.0 |
Note: This energy profile is illustrative, based on typical values for gas-phase SN2 reactions of iodoalkanes. Actual values are dependent on the specific nucleophile and computational method.
Further insight can be gained from Reaction Force Analysis . This method analyzes the negative derivative of the potential energy along the reaction coordinate. acs.org The reaction force profile divides the reaction path into distinct regions: a reactant region where structural distortions occur, a transition state region characterized by electron transfer, and a product region where the final structure relaxes. acs.org This analysis reveals that for SN2 reactions, the primary contributions to the activation barrier come from the energy required to distort the reactants into the transition state geometry and the electronic reorganization involved in bond breaking and formation.
Solvents can dramatically alter the energy profile and kinetics of a reaction. nih.gov For ionic SN2 reactions, polar solvents stabilize the localized charge on the reactant nucleophile more effectively than the delocalized charge in the transition state. sciforum.netnih.gov This differential stabilization raises the activation energy barrier compared to the gas phase, leading to slower reaction rates in polar solvents. mdpi.comsciforum.netresearchgate.net Computational methods often model these effects using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. mdpi.comacs.org This approach has shown that for many SN2 reactions, the double-well potential energy surface seen in the gas phase collapses into a single-barrier profile in solution. nih.gov
Energy Profile and Reaction Force Analysis
Conformational Analysis of this compound
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. acs.orgresearchgate.net This puckering creates two distinct types of substituent positions: axial and equatorial. For a monosubstituted cyclobutane like this compound (considering the iodoethyl group as the substituent), there is a rapid equilibrium between two puckered conformers, one with the substituent in an axial position and one with it in an equatorial position. acs.orgresearchgate.net
The equatorial conformation is generally more stable because it minimizes steric hindrance between the substituent and the hydrogen atoms on the same side of the ring (1,3-diaxial interactions). sapub.org Computational studies on similar monosubstituted cyclobutanes have quantified this energy difference. researchgate.net
Illustrative Conformational Energy of this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (Illustrative) |
|---|---|---|
| Equatorial | 0.0 | ~85% |
| Axial | +1.1 | ~15% |
Note: Values are illustrative, based on reported energy differences for various substituents on a cyclobutane ring. researchgate.net The actual energy difference depends on the size and nature of the substituent.
Structure-Reactivity Relationships: A Computational Perspective
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate molecular structure with chemical reactivity using computational descriptors. anu.edu.auscispace.com For a series of alkyl halides, computational models can predict their relative reactivity in reactions like SN2. Key descriptors include electronic properties (e.g., LUMO energy, charge on the α-carbon) and steric factors (e.g., steric hindrance around the reaction center). scispace.comresearchgate.net
For this compound, its reactivity can be computationally compared to other iodoalkanes. For instance, the steric bulk of the cyclobutane ring attached to the ethyl group would likely result in a slower SN2 reaction rate compared to a less hindered substrate like iodomethane, due to a higher activation energy arising from steric crowding in the transition state. researchgate.net By systematically calculating these descriptors for a range of related compounds, a predictive QSRR model can be developed, offering a powerful tool for rational chemical design without the need for extensive experimentation.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic Methods in Iodoethylcyclobutane Research
Spectroscopic techniques are pivotal for the detailed structural elucidation of "2-Iodoethylcyclobutane". By probing the interaction of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁹I)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including "this compound". sigmaaldrich.com It provides detailed information about the chemical environment of specific nuclei. sigmaaldrich.com
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the geometry of the cyclobutane (B1203170) ring. Protons closer to the iodine atom are expected to resonate at a lower field (higher ppm values). docbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₂-I | 3.2 - 3.4 | Triplet |
| -CH₂-CH₂-I | 1.9 - 2.1 | Multiplet |
| Cyclobutane-CH | 2.0 - 2.3 | Multiplet |
| Cyclobutane-CH₂ | 1.7 - 2.0 | Multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of "this compound". Each unique carbon atom in the molecule gives a distinct signal. docbrown.info The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the range of 0-40 ppm, which is characteristic for iodoalkanes. docbrown.info The signals for the cyclobutane ring carbons will appear at higher fields compared to more strained or substituted carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₂-I | ~5-15 |
| -C H₂-CH₂-I | ~30-40 |
| C H- (cyclobutane) | ~35-45 |
| -C H₂- (cyclobutane) | ~20-30 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl & cyclobutane) | 2850 - 3000 | Strong |
| CH₂ bend (scissoring) | ~1465 | Medium |
| C-I stretch | 500 - 600 | Strong |
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The C-I stretching vibration in iodoalkanes gives a strong signal in the Raman spectrum, typically in the range of 480-660 cm⁻¹. horiba.comuci.edus-a-s.org The symmetric vibrations of the cyclobutane ring are also expected to be Raman active.
Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretch | 2850 - 3000 | Strong |
| C-I stretch | 480 - 660 | Strong |
| Cyclobutane ring vibrations | (Varies) | Medium-Strong |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. jove.com
In the mass spectrum of "this compound", the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. A characteristic feature of iodo-compounds is the presence of a peak at m/z 127, corresponding to the iodine cation (I⁺). docbrown.info Fragmentation of the molecular ion can lead to the loss of an iodine radical, resulting in a prominent peak corresponding to the cyclobutylethyl cation. docbrown.infoyoutube.com Further fragmentation of the cyclobutane ring and the ethyl chain would produce a series of smaller fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (mass-to-charge ratio) |
| [C₆H₁₁I]⁺ (Molecular Ion) | 210 |
| [C₆H₁₁]⁺ | 83 |
| [I]⁺ | 127 |
| Fragments from cyclobutane ring opening | Various |
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. etamu.edu These methods are instrumental in analyzing complex mixtures and monitoring reaction progress.
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "this compound". libretexts.org The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. etamu.edulibretexts.org The choice of stationary phase is critical for achieving good separation. For iodoalkanes, a non-polar or moderately polar stationary phase is often employed. sigmaaldrich.comdokumen.pub The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. etamu.edu
Typical GC Parameters for Haloalkane Analysis
| Parameter | Typical Value/Type |
| Stationary Phase | Polydimethylsiloxane (non-polar), Polyethylene glycol (polar) sigmaaldrich.comlibretexts.org |
| Mobile Phase (Carrier Gas) | Helium, Nitrogen, Argon libretexts.org |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. glsciencesinc.com For the analysis of "this compound", a reversed-phase HPLC method would be appropriate. quora.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. quora.comphenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Typical HPLC Parameters for Alkyl Halide Analysis
| Parameter | Typical Value/Type |
| Stationary Phase | C18, C8 (Reversed-Phase) glsciencesinc.com |
| Mobile Phase | Acetonitrile/Water, Methanol/Water mixtures phenomenex.com |
| Detector | UV-Vis, Refractive Index (RI), Mass Spectrometer (MS) sielc.com |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a fundamental and widely used separation technique for the qualitative analysis of reaction progress and compound purity. sigmaaldrich.comlibretexts.org It operates on the principle of differential partitioning of a compound between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). sigmaaldrich.comlibretexts.org A compound's affinity for the stationary versus the mobile phase determines its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. savemyexams.combyjus.com
For a molecule like this compound, which possesses moderate polarity due to the carbon-iodine bond, TLC can be effectively used to monitor its formation from a precursor, such as the corresponding alcohol (2-cyclobutylethanol), or its conversion into a product.
Hypothetical TLC Analysis of a Reaction to Synthesize this compound:
Stationary Phase : Silica gel 60 F254 plates are commonly used. sigmaaldrich.commerckmillipore.com The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of spots under UV light at 254 nm. libretexts.org
Mobile Phase (Eluent) : The choice of eluent is critical and depends on the polarity of the compounds to be separated. merckmillipore.com Given the expected increase in polarity from a potential starting material like ethylcyclobutane (B8812579) to the product this compound, a non-polar to moderately polar solvent system would be appropriate. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice, with the ratio adjusted to achieve optimal separation. For instance, a 9:1 or 8:2 hexane:ethyl acetate mixture might be a suitable starting point.
Spotting and Development : A dilute solution of the reaction mixture would be spotted onto the baseline of the TLC plate. libretexts.org The plate would then be placed in a sealed chamber containing the mobile phase, allowing the solvent to ascend the plate. merckmillipore.com
Visualization : Since alkyl iodides are not typically colored, visualization would be necessary. This can be achieved by:
UV Light (254 nm) : If the compounds quench fluorescence, they will appear as dark spots on the green fluorescent background of the plate. libretexts.org
Iodine Chamber : Placing the plate in a chamber with iodine crystals will cause organic compounds to appear as brown spots. libretexts.org
Permanganate (B83412) Stain : A potassium permanganate (KMnO₄) solution is a useful stain. Alkenes or alcohols (potential starting materials or byproducts) would react to produce a yellow-brown spot on a purple background, while the more saturated this compound might be less reactive or appear more slowly.
Data Table: Hypothetical Rƒ Values for this compound Synthesis
| Compound | Hypothetical Rƒ Value (8:2 Hexane:Ethyl Acetate) | Visualization Method |
| 2-Cyclobutylethanol (B1632531) (Starting Material) | 0.3 | KMnO₄ stain, UV (if UV active) |
| This compound (Product) | 0.6 | Iodine Chamber, UV (if UV active) |
Note: Rƒ values are highly dependent on the exact conditions (stationary phase, mobile phase composition, temperature). utoronto.ca This table is for illustrative purposes only.
X-ray Crystallography for Solid-State Structure Determination
Hypothetical Crystallographic Data for this compound:
Should a crystal structure be determined, the data would be deposited in a crystallographic database and would include the following key parameters:
Data Table: Hypothetical Crystal Structure Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. wikipedia.org |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 7.8 Å, β = 105° | Defines the size and shape of the repeating unit in the crystal. arizona.edu |
| C-I Bond Length | ~2.14 Å | Characteristic length of a carbon-iodine single bond. |
| C-C Bond Lengths (ring) | ~1.55 Å | Typical for C-C bonds in a strained cyclobutane ring. researchgate.net |
| Ring Puckering Angle | ~20° | Indicates the deviation of the cyclobutane ring from planarity. iucr.org |
Note: These values are hypothetical and based on typical values for similar organic molecules and cyclobutane derivatives.
Advanced Techniques for In-Situ Reaction Monitoring
In-situ monitoring techniques allow for the real-time analysis of a chemical reaction as it happens, providing valuable kinetic and mechanistic data without the need for sampling and quenching. savemyexams.comfrontiersin.org This is particularly useful for optimizing reaction conditions and identifying transient intermediates. spectroscopyonline.comfau.de
The synthesis of this compound, for example from the corresponding alcohol using an iodinating agent, could be monitored in-situ using spectroscopic methods.
Potential In-Situ Monitoring Techniques:
In-Situ FTIR/Raman Spectroscopy : Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor reactions in solution. For the conversion of 2-cyclobutylethanol to this compound, one could monitor the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of the alcohol and the appearance of the C-I stretching band (typically in the range of 500-600 cm⁻¹) of the product. spectroscopyonline.com
In-Situ NMR Spectroscopy : Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy could follow the change in the chemical environment of the protons and carbons adjacent to the functional group. For instance, the signal for the -CH₂-OH protons in the starting material would decrease, while a new signal for the -CH₂-I protons, shifted to a different chemical shift, would appear and grow over time.
Data Table: Hypothetical Spectroscopic Changes for In-Situ Monitoring of this compound Synthesis
| Technique | Starting Material (2-Cyclobutylethanol) | Product (this compound) |
| FTIR Spectroscopy | Disappearance of O-H stretch (~3300 cm⁻¹) | Appearance of C-I stretch (~500-600 cm⁻¹) |
| ¹H NMR Spectroscopy | Signal for -CH₂-OH (~3.6 ppm) | Signal for -CH₂-I (~3.2 ppm) |
| ¹³C NMR Spectroscopy | Signal for -CH₂-OH (~60 ppm) | Signal for -CH₂-I (~5-10 ppm) |
Note: The exact wavenumbers and chemical shifts are estimates and would need to be determined experimentally.
By applying these advanced analytical methods, a comprehensive understanding of the chemical nature, structure, and reactivity of this compound can be achieved.
Applications of 2 Iodoethylcyclobutane and Its Derivatives in Organic Synthesis
Role as Synthetic Intermediates for Complex Molecular Architectures
Functionalized cyclobutanes are crucial intermediates in the construction of intricate molecular structures, including those found in bioactive natural products. rsc.orgnih.govfrontiersin.org The 2-iodoethylcyclobutane scaffold can serve as a versatile four-carbon building block. The primary iodide is a proficient leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of substituents. byjus.comorganic-chemistry.org This enables the elaboration of the ethyl side chain, which can then be further modified or incorporated into a larger molecular framework.
For instance, in the total synthesis of complex natural products, a fragment corresponding to this compound could be coupled with another advanced intermediate. nih.govmdpi.com The cyclobutane (B1203170) ring itself can be a central structural element or a precursor to other ring systems through ring-expansion or -contraction reactions. The iodoethyl group provides a reliable connection point for assembling these complex structures. The ability to perform cross-coupling reactions, such as Suzuki or Negishi couplings, with the iodo-functionalized side chain further enhances the utility of this compound as a building block in the synthesis of complex molecules. organic-chemistry.orgnih.gov
Stereoselective Synthesis of Substituted Cyclobutanes and Ring-Expanded Products
The synthesis of substituted cyclobutanes with defined stereochemistry is a significant challenge and a highly sought-after goal in organic synthesis. ntu.ac.ukrsc.org While reactions involving the achiral this compound itself would not directly lead to stereoselectivity at the cyclobutane ring, its derivatives, or reactions on the cyclobutane ring of this molecule, can be influenced by chiral reagents or catalysts to achieve stereocontrol. unacademy.comdurgapurgovtcollege.ac.in
The iodoethyl group can participate in stereoselective reactions. For example, an intramolecular cyclization of a derivative of this compound containing a suitably positioned nucleophile could proceed with a high degree of stereoselectivity, governed by the principles of iodolactonization or related halo-cyclization reactions. uvic.ca In such reactions, the formation of an iodonium (B1229267) ion intermediate often directs the nucleophile to attack from the opposite face, leading to a specific stereoisomer. uvic.ca
Furthermore, the cyclobutane ring in this compound and its derivatives is susceptible to ring-expansion reactions, which can also be conducted stereoselectively. mdpi.comnih.gov For example, treatment with certain reagents can induce a one-carbon ring expansion to a cyclopentane (B165970), or a two-carbon expansion to a cyclohexane (B81311) derivative. wikipedia.orgsioc-journal.cnrsc.org The stereochemistry of the starting cyclobutane derivative can influence the stereochemical outcome of the ring-expanded product. The presence of the iodoethyl side chain offers a handle to introduce functionality that can direct or participate in these stereoselective rearrangements.
The following table illustrates a representative stereoselective reaction involving an iodo-functionalized compound.
| Reaction Type | Starting Material | Reagents | Product | Stereochemical Outcome |
| Iodolactonization | 4-cyclobutylpent-4-enoic acid | I2, NaHCO3 | 5-(iodomethyl)-3-methyl-1-oxaspiro[3.4]octan-2-one | Diastereoselective |
Development of New Reagents and Catalysts Based on this compound Reactivity
A chemical precursor is a compound that participates in a chemical reaction to produce another compound. unodc.orgwikipedia.orgreagent.co.uk In this context, this compound can be considered a precursor for the synthesis of novel reagents and ligands for catalysis. The reactivity of the carbon-iodine bond allows for the attachment of the cyclobutylethyl moiety to various molecular scaffolds that can act as catalysts or reagents. unodc.orgeuropa.eu
For example, this compound can be used to alkylate phosphine (B1218219) or amine-containing molecules. The resulting phosphine or amine ligands, bearing a cyclobutylethyl group, could then be complexed with transition metals to form novel homogeneous catalysts. reddit.com The steric and electronic properties of the cyclobutylethyl group could influence the activity and selectivity of the resulting catalyst in various organic transformations, such as cross-coupling, hydrogenation, or C-H functionalization reactions. mdpi.comsigmaaldrich.comnih.gov
Similarly, the cyclobutylethyl group could be incorporated into organic molecules designed to act as organocatalysts. The unique four-membered ring structure could impart specific conformational constraints or interaction capabilities to the catalyst, potentially leading to new modes of reactivity or enhanced stereoselectivity. While specific examples of catalysts derived from this compound are not prominent in the literature, the fundamental reactivity of alkyl iodides provides a clear pathway for its use as a precursor in catalyst development. youtube.com
Functionalization of Other Organic Compounds through Reactions with this compound
One of the most direct applications of this compound is in the functionalization of other organic molecules via alkylation reactions. nih.gov The carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic substitution reactions. byjus.com A wide range of nucleophiles can displace the iodide, leading to the formation of a new carbon-nucleophile bond and the introduction of the cyclobutylethyl group into the target molecule. organic-chemistry.orgnih.govineosopen.org
This allows for the C-alkylation of carbanions, N-alkylation of amines and amides, O-alkylation of alcohols and phenols, and S-alkylation of thiols. For instance, the reaction of this compound with the enolate of a ketone would result in the formation of an α-(cyclobutylethyl)ketone. Similarly, reacting it with an amine would yield the corresponding N-(cyclobutylethyl)amine. These reactions provide a straightforward method for introducing the unique steric and electronic properties of the cyclobutylethyl moiety into a variety of organic compounds.
The following table provides representative examples of functionalization reactions using an alkyl iodide like this compound.
| Nucleophile Type | Example Nucleophile | Reagent | Product Type | General Reaction |
| Oxygen | Sodium phenoxide | This compound | Aryl ether | O-Alkylation |
| Nitrogen | Piperidine | This compound | Tertiary amine | N-Alkylation |
| Sulfur | Sodium thiophenoxide | This compound | Thioether | S-Alkylation |
| Carbon | Diethyl malonate enolate | This compound | Alkylated malonic ester | C-Alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
